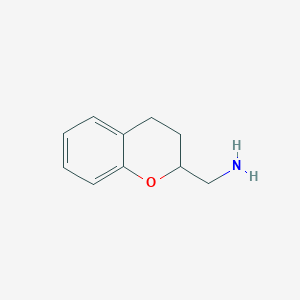

Chroman-2-ylmethanamine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-2-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of chroman-2-carboxylic acid using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at room temperature. The reaction typically proceeds as follows:

- Chroman-2-carboxylic acid is dissolved in THF.

- A solution of LAH in THF is added dropwise to the reaction mixture.

- The mixture is stirred at room temperature for approximately 20 hours.

- The reaction is quenched with water, and the product is extracted and purified.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative reducing agents and solvents may be explored to optimize the reaction conditions for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Chroman-2-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromane ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Imines or amides.

Reduction: Amine derivatives.

Substitution: Halogenated chromane derivatives.

Scientific Research Applications

Medicinal Chemistry

Chroman derivatives, including Chroman-2-ylmethanamine, serve as significant scaffolds in drug discovery. The chroman framework is known for its diverse biological activities, making it a valuable starting point for synthesizing novel therapeutic agents.

Pharmacological Activities

Research indicates that chroman derivatives exhibit a wide range of pharmacological effects, including:

- Anticancer Activity : Studies have shown that chroman-4-one analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives have demonstrated effectiveness against leukemia and solid tumors by targeting specific signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : Compounds derived from the chroman structure have been explored for their anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

- Neurological Applications : Some studies suggest that chroman derivatives may have neuroprotective effects, which could be beneficial in neurodegenerative disorders like Alzheimer's disease .

Bioconjugation and Click Chemistry

This compound can be utilized in click chemistry, a powerful tool for bioconjugation. This approach allows for the selective attachment of biomolecules under mild conditions, enhancing the development of targeted therapies.

Applications in Drug Development

- Targeted Drug Delivery : By conjugating this compound with targeting moieties (e.g., antibodies or peptides), researchers can create drug delivery systems that selectively accumulate in tumor tissues, improving therapeutic efficacy while minimizing side effects .

- Imaging Agents : The compound can be modified to serve as a radiolabeling agent for imaging techniques such as positron emission tomography (PET). This application is crucial for monitoring disease progression and treatment response in clinical settings .

Synthesis and Structural Variations

The synthesis of this compound involves several methodologies that allow for structural modifications to enhance its biological activity. Recent advancements in synthetic techniques have improved yields and facilitated the exploration of various analogs with distinct pharmacological profiles .

Table 1: Synthetic Methods for Chroman Derivatives

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Ring-opening reactions | 40 - 92 | Effective for generating diverse derivatives |

| Click chemistry applications | High | Bioorthogonal reactions under mild conditions |

| Multi-step synthesis | Variable | Allows for complex modifications |

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in various applications:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of chroman derivatives against breast cancer cell lines. Results indicated that specific substitutions on the chroman ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective capabilities of this compound analogs in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive function in preclinical models .

Mechanism of Action

The mechanism of action of chroman-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, this compound derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Chroman-2-ylmethanamine can be compared with other similar compounds, such as:

Chroman-2-carboxylic acid: A precursor in the synthesis of this compound.

Chroman-2-one: A structurally related compound with different chemical properties and applications.

Chroman-4-ylmethanamine: Another derivative of chromane with variations in the position of the amine group.

Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and medicinal chemistry.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Biological Activity

Chroman-2-ylmethanamine is a compound that has garnered attention in pharmaceutical research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chroman backbone, which consists of a benzene ring fused to a tetrahydrofuran ring. The presence of an amino group enhances its biological activity, making it a subject of interest in various pharmacological studies. The molecular formula of this compound is CHN, with a molecular weight of 175.23 g/mol.

The specific mechanism through which this compound exerts its biological effects is not fully understood. However, it has been identified as an agonist at the 5-HT1A receptor , which plays a critical role in modulating neurotransmitter systems, particularly serotonin pathways. This interaction may contribute to its potential applications in treating disorders related to serotonin dysregulation, such as depression and anxiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chroman derivatives, including this compound. A series of chroman derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. Notably, some compounds demonstrated significant inhibitory effects on the growth of the MCF-7 human breast cancer cell line. For instance, one derivative showed a growth inhibition concentration (GI) of 34.7 µM .

| Compound | Cell Line | GI (µM) | Activity |

|---|---|---|---|

| 6i | MCF-7 | 34.7 | Anticancer |

| 13 | HL-60 | 42.0 ± 2.7 | Cytotoxic |

| 11 | MCF-7 | 68.4 ± 3.9 | Cytotoxic |

Antiepileptic Activity

In addition to anticancer properties, certain chroman derivatives have shown promising antiepileptic activity without neurotoxicity, as assessed by the rotarod test . This dual action makes this compound a candidate for further investigation in treating epilepsy and related neurological disorders.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluating various chromone derivatives found that compounds based on the chroman structure exhibited moderate to high cytotoxicity against cancer cell lines such as MOLT-4 and MCF-7. The study utilized the MTT assay to determine cell viability post-treatment .

- Molecular Docking Studies : Molecular docking studies have indicated that this compound and its derivatives may interact favorably with key enzymes involved in cancer progression, such as CDK4. These interactions suggest potential pathways for inducing apoptosis in cancer cells through down-regulation of anti-apoptotic genes like Bcl-2 and up-regulation of pro-apoptotic genes like P53 and Bax .

- Neuropharmacological Implications : The ability of this compound to cross the blood-brain barrier enhances its relevance in neuropharmacology. Its interaction with serotonin receptors could lead to novel treatments for mood disorders.

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRHATGBRQMDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460438 | |

| Record name | Chroman-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3990-59-8 | |

| Record name | [(Chroman-2-yl)methyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.